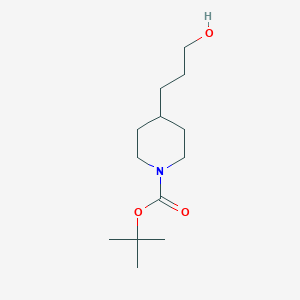

叔丁基 4-(3-羟基丙基)哌啶-1-羧酸酯

描述

Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it serves as a backbone for many biologically active compounds and pharmaceuticals. The tert-butyl group attached to the piperidine ring increases the steric bulk and can influence the reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of related piperidine derivatives has been extensively studied. For example, the asymmetric synthesis of (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid derivatives has been achieved starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine, respectively . Another study reported the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative, which were characterized by various spectroscopic methods . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate.

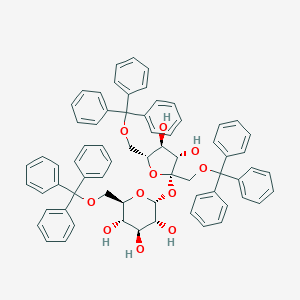

Molecular Structure Analysis

X-ray diffraction studies have been used to confirm the structures of various piperidine derivatives. For instance, the structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was found to be linear with a fully extended conformation, while its hydrazide derivative adopted an L-shaped conformation . Single crystal X-ray diffraction analysis has also been employed to confirm the structure of other piperidine derivatives, providing detailed information on their molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

Piperidine derivatives undergo a variety of chemical reactions. The 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate, for example, leads to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are useful synthons for the preparation of diverse piperidine derivatives . Schiff base compounds have also been synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, showcasing the versatility of piperidine derivatives in chemical transformations .

Physical and Chemical Properties Analysis

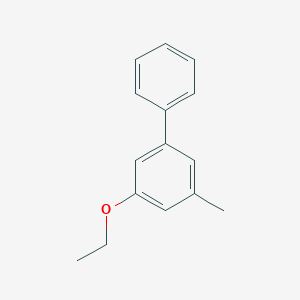

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The crystal packing, intermolecular interactions, and hydrogen bonding patterns play a significant role in determining these properties . For example, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate features weak C–H···O interactions and aromatic π–π stacking interactions, which contribute to its three-dimensional architecture . Density functional theory (DFT) analyses have been used to study the molecular and crystal structures, providing insights into the stability and electronic properties of these compounds .

科学研究应用

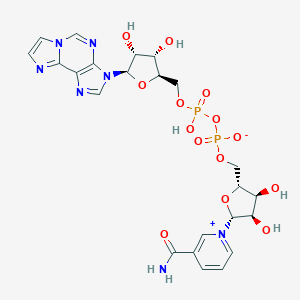

合成和中间体

叔丁基 4-(3-羟基丙基)哌啶-1-羧酸酯作为各种生物活性化合物的合成中间体发挥着重要作用。例如,它已被用作合成叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯的原料,这是生产克唑替尼(一种用于癌症治疗的药物)的重要中间体 (孔等人,2016)。此外,它还被用于合成叔丁基 4-((2-甲氧基-4-(甲氧基羰基)苯氧基)甲基)哌啶-1-羧酸酯,这是凡德他尼的关键中间体 (王等人,2015)。

结构研究

X 射线研究表明,叔丁基 4-(3-羟基丙基)哌啶-1-羧酸酯的衍生物可以具有有趣的结构性质。例如,叔丁基 (6S)-4-羟基-6-异丁基-2-氧代-1,2,5,6-四氢吡啶-1-羧酸酯表现出异丁基侧链的轴向取向,这对于理解其化学行为和潜在应用非常重要 (Didierjean 等人,2004)。

生物学评价

该化合物还参与了具有潜在生物活性的衍生物的合成。例如,使用叔丁基 4-(3-羟基丙基)哌啶-1-羧酸酯合成的叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸酯,其抗菌和驱虫活性进行了评估,显示出中等的驱虫活性 (Sanjeevarayappa 等人,2015)。

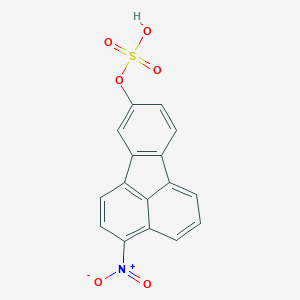

在缓蚀中的应用

有趣的是,由叔丁基 4-(3-羟基丙基)哌啶-1-羧酸酯合成的叔丁基 4-[(4-甲基苯基)羰基]哌嗪-1-羧酸酯是一种新型化合物,研究了其在酸性环境中对碳钢的防腐性能。该研究突出了叔丁基 4-(3-羟基丙基)哌啶-1-羧酸酯衍生物在工业应用中的多功能性 (Praveen 等人,2021)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

属性

IUPAC Name |

tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h11,15H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPWHPCCUXESFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384182 | |

| Record name | tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |

CAS RN |

156185-63-6 | |

| Record name | tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-(3-hydroxypropyl)tetrahydro-1(2h)-pyridinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-](/img/structure/B120482.png)

![1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B120484.png)

![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)

![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)

![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)